molecular formula C10H9ClF3NOS B15388274 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B15388274
M. Wt: 283.70 g/mol
InChI Key: UMVJESFJHBEAMF-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone derivative characterized by a trifluoromethylthio (-SCF₃) group at the 3-position of the phenyl ring and a chlorine atom at the β-position of the propanone backbone. For example, the trifluoromethoxy analog has a molecular formula of C₁₀H₉ClF₃NO₂ and a molar mass of 267.63 g/mol . The trifluoromethylthio substituent in the target compound likely enhances lipophilicity and metabolic stability compared to its trifluoromethoxy counterpart due to the greater electron-withdrawing nature of the -SCF₃ group .

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c11-5-7(16)4-6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2

InChI Key

UMVJESFJHBEAMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)N)CC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one with structurally or functionally related compounds, emphasizing substituent effects, biological activity, and synthetic pathways.

Compound Key Substituents Molecular Formula Biological Activity Synthesis Highlights
1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one (Target) -SCF₃, -Cl, -NH₂ C₁₀H₈ClF₃NOS Not reported (inferred antimicrobial potential) Likely via Friedel-Crafts acylation
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one -OCF₃, -Cl, -NH₂ C₁₀H₉ClF₃NO₂ Not reported Standard ketone synthesis routes
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide -Cl, -NH₂, indole-thiazole hybrid C₂₀H₁₆ClN₃OS Antimicrobial activity (MIC: 4 µg/mL) Microwave-assisted condensation
(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)propan-1-one -OCH₂C₆H₅, -Cl (var.) C₂₅H₂₂ClN₃O₂ (var.) Antimicrobial (Gram-positive bacteria: 8 µg/mL) Microwave irradiation method
(S)-Ethyl 2-amino-3-(4-(2-amino-6-(trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate -CF₃, -Cl, pyrimidine core C₂₀H₂₁ClF₃N₄O₄ Antiviral (patented) Multi-step heterocyclic synthesis

Key Observations:

Chlorine at the β-position (as in the target compound) may enhance electrophilicity, favoring interactions with biological targets like enzymes or receptors .

Biological Activity Trends: Compounds with thiazole or indole moieties (e.g., ) exhibit strong antimicrobial activity (MIC: 4–8 µg/mL) due to heterocyclic π-π stacking and hydrogen-bonding interactions . The target compound’s ketone backbone and -SCF₃ group may similarly disrupt microbial cell walls. Microwave-assisted synthesis (used in ) reduces reaction times and improves yields for propanone derivatives, suggesting a viable route for scaling the target compound .

Structural vs. Functional Divergence :

  • The patented trifluoroethoxy-pyrimidine derivative () shares the trifluoromethyl motif but incorporates a pyrimidine core for antiviral activity. This highlights the versatility of halogenated groups in drug design .
  • Naphthalene-based impurities () lack the ketone functionality of the target compound, underscoring the critical role of the propan-2-one backbone in stability and reactivity .

Q & A

Q. What are the optimal synthetic routes for 1-(2-amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves halogenation, coupling, and functional group modifications. Key steps include:

  • Diazotization of 3-trifluoromethylthioaniline followed by coupling with isopropenyl acetate in polar solvents (e.g., acetonitrile) using copper salts as catalysts to enhance selectivity .
  • Chlorination of the propanone moiety under controlled pH and temperature to avoid side reactions .
    Methodological Tip : Optimize reaction time and solvent polarity (e.g., dichloromethane vs. DMF) to minimize byproducts. Monitor intermediates via TLC or HPLC for purity assessment.

Q. How can researchers characterize the structural and electronic properties of this compound?

Core techniques include:

  • NMR spectroscopy : Assign signals for the amino group (~6.5–7.5 ppm for aromatic protons, δ~160 ppm for trifluoromethylthio in 19F^{19}\text{F} NMR) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray crystallography : Resolve spatial arrangement of the trifluoromethylthio and chloro groups, critical for understanding steric effects .
    Data Interpretation : Compare experimental spectra with computational predictions (DFT) to validate electronic environments.

Q. What preliminary biological assays are suitable for evaluating its antimicrobial or anticancer potential?

  • Antimicrobial : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
  • Anticancer : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC50_{50} values. Include a positive control (e.g., cisplatin) and assess selectivity using normal cell lines (e.g., HEK293) .
    Pitfall Alert : Account for solvent interference (e.g., DMSO toxicity) by normalizing vehicle controls.

Advanced Research Questions

Q. How do structural analogs with varying substituents (e.g., bromo vs. trifluoromethylthio) differ in reactivity and bioactivity?

Comparative analysis reveals:

  • Trifluoromethylthio vs. Bromo : The former enhances lipophilicity (logP ↑) and membrane permeability, improving antimicrobial activity. Bromo analogs show higher electrophilicity, favoring nucleophilic substitutions .
  • Amino group position : Para-amino derivatives exhibit stronger hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) compared to ortho-substituted analogs .
    Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions. Use molecular docking to predict target interactions.

Q. What mechanistic insights explain contradictory data in reported biological activities?

Discrepancies often arise from:

  • Assay conditions : Varying pH or serum content in cell culture media alters compound stability .
  • Target specificity : The trifluoromethylthio group may inhibit cytochrome P450 isoforms in some models but not others, confounding toxicity profiles .
    Resolution Strategy : Replicate studies under standardized conditions (e.g., CLSI guidelines) and perform proteomic profiling to identify off-target effects.

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions or oxidation reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., chloroacetone moiety) .
  • MD simulations : Model interactions with biological membranes to assess permeability, leveraging the trifluoromethylthio group’s hydrophobicity .
    Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants for oxidation with KMnO4_4/H2_2O2_2) .

Q. What strategies resolve challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst optimization : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to control stereochemistry .
  • Process intensification : Implement flow chemistry to enhance heat/mass transfer, reducing side reactions during halogenation steps .
    Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at each synthetic step.

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